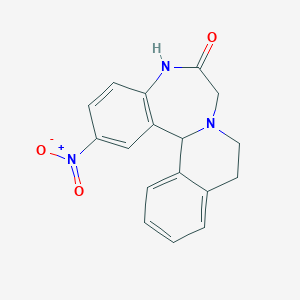
(4-Vinylphenyl)methanol
Overview
Description
“(4-Vinylphenyl)methanol” is a chemical compound with the CAS Number: 1074-61-9 . It is also known as 4-vinylbenzyl alcohol . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of (4-Vinylphenyl)methanol involves the reaction of methyl 4-vinylbenzoate with pinacolborane in the presence of a catalyst, lithium tert-butoxide, in tetrahydrofuran at 100°C for 24 hours . Subsequently, a 2 mol/L NaOH/MeOH solution is added, and the mixture is stirred at room temperature overnight. The product separation yield is 82% .Molecular Structure Analysis
The molecular formula of (4-Vinylphenyl)methanol is C9H10O . Its molecular weight is 134.18 .Physical And Chemical Properties Analysis
(4-Vinylphenyl)methanol is a liquid or solid or semi-solid or lump . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Polymer Synthesis
“(4-Vinylphenyl)methanol” can be used in the synthesis of functional polymers. For instance, it has been used in combination with atom transfer radical polymerization and hydrosilation to synthesize poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane]. This method allows for control over both the type and quantity of functionalization by varying the amount of (4-vinylphenyl)methanol in the monomer feed .
Material Science
In the field of material science, “(4-Vinylphenyl)methanol” could potentially be used in the development of new materials. Its properties, such as its molecular weight and purity, make it a candidate for exploring new material combinations and structures .
Chemical Synthesis
“(4-Vinylphenyl)methanol” can also be used in various chemical synthesis processes. Its properties, including its molecular weight and purity, make it a valuable reagent in the synthesis of other chemical compounds .
Genomics and Proteomics
In genomics and proteomics, “(4-Vinylphenyl)methanol” could potentially be used in the development of new techniques or as a reagent in existing methods .
Cell Biology
In cell biology, “(4-Vinylphenyl)methanol” could potentially be used in the study of cellular processes or as a reagent in cell culture .
Safety and Hazards
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
A related compound, oligo(p-phenylene vinylene) (opv), has been shown to target and sterilize intracellular bacteria such as porphyromonas gingivalis and methicillin-resistant staphylococcus aureus (mrsa) photodynamically .
Mode of Action
The related compound opv has been shown to bind to cell membranes due to its chemical composition, which includes a conjugated backbone and ionic imidazole side chains . This binding allows OPV to target bacteria without affecting healthy cells under dark conditions .
Biochemical Pathways
The related compound opv is known to generate reactive oxygen species (ros) when excited by light, leading to the death of targeted bacteria .
Result of Action
The related compound opv has been shown to effectively sterilize intracellular bacteria, suggesting a potential antimicrobial effect .
Action Environment
It is known that the related compound opv is activated by light, specifically dental blue light curing lamps . This suggests that light conditions could potentially influence the action of (4-Vinylphenyl)methanol.
properties
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: (4-Vinylphenyl)methanol plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating (4-Vinylphenyl)methanol into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining (4-Vinylphenyl)methanol with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated (4-Vinylphenyl)methanol introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















